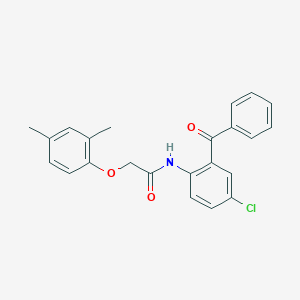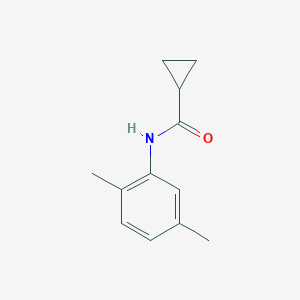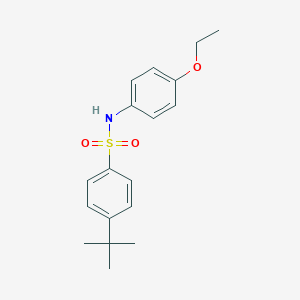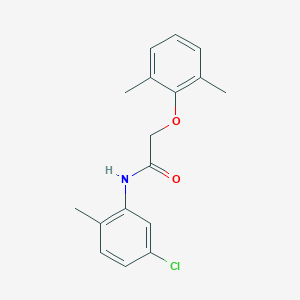
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic organic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group and a dimethylpyrimidinyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 4,6-dimethyl-2-pyrimidinylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-chlorophenol by the amine group of 4,6-dimethyl-2-pyrimidinylamine, followed by acetylation to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the product. The reaction conditions are optimized to maximize the efficiency of the synthesis, including the use of catalysts and temperature control. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorophenoxy and dimethylpyrimidinyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3), leading to the formation of substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different substituents on the chlorophenoxy or dimethylpyrimidinyl groups.
科学的研究の応用
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a
特性
分子式 |
C14H14ClN3O2 |
|---|---|
分子量 |
291.73 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
InChIキー |
XRISSHSHRQQMOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


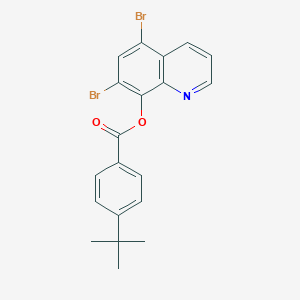
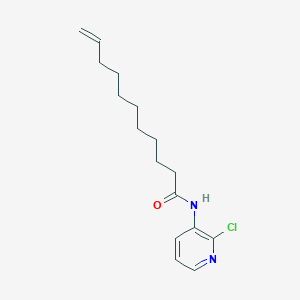
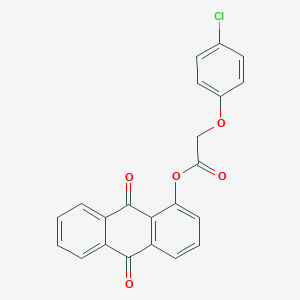
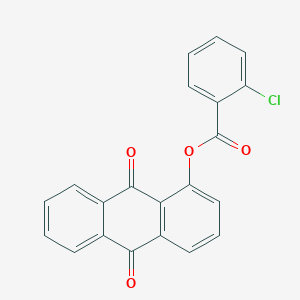
![Methyl{[(4-methylphenyl)sulfonyl]oxy}(diphenyl)acetate](/img/structure/B311878.png)
![Ethyl2-{[(6-{[2-(ethoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311880.png)
